molecular formula C26H22FN3O2 B2584024 8-ethoxy-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866810-96-0

8-ethoxy-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2584024
CAS RN: 866810-96-0
M. Wt: 427.479
InChI Key: MTOQDWDFXRIYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethoxy-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline, also known as EFMQ, is a synthetic compound that belongs to the class of pyrazoloquinolines. This compound has been studied for its potential application in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Transformations

Research in the field of quinoline derivatives, including compounds structurally related to 8-ethoxy-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline, highlights their potential as efficient fluorophores for studying various biological systems. Aleksanyan and Hambardzumyan (2013) explored the synthesis of new quinoline derivatives, aiming to find more sensitive and selective compounds for biochemical and medical applications, including potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Bioactive Properties

Quinoline derivatives have been investigated for their antimicrobial properties. Kantevari et al. (2011) synthesized hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, which showed significant antitubercular activity against Mycobacterium tuberculosis H37Rv (MTB) (Kantevari et al., 2011).

Molecular Docking and In-Vitro Studies

Sureshkumar et al. (2017) discussed the synthesis of a novel quinoline derivative, focusing on its crystal structure and in vitro anti-inflammatory activity. They also conducted molecular docking studies to explore the activity of the compound, indicating the potential for developing targeted therapies (Sureshkumar et al., 2017).

Antioxidant Activity

Xi and Liu (2015) synthesized coumarin-fused quinolines with potential antioxidant activities. Their study found that ferrocenyl group attachment to the pyrano[3,2-g]quinolin-2-one scaffold, especially with electron-donating groups, could trap radicals and inhibit DNA oxidation, presenting a novel structural style for antioxidants (Xi & Liu, 2015).

properties

IUPAC Name

8-ethoxy-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-3-32-21-11-12-24-22(14-21)26-23(16-30(24)15-17-5-4-6-19(27)13-17)25(28-29-26)18-7-9-20(31-2)10-8-18/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOQDWDFXRIYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethoxy-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline

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